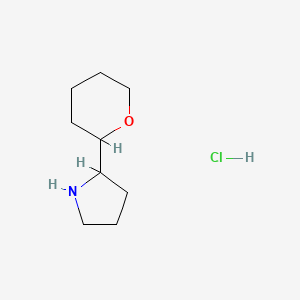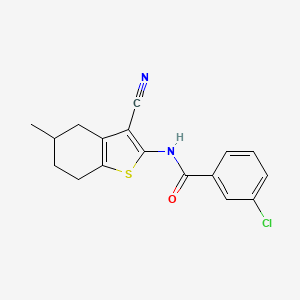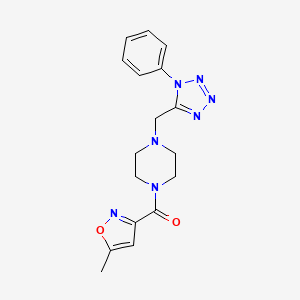
4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as PTEBS and is a sulfonamide derivative that has shown promising results in various studies.
科学的研究の応用
Molecular Structure and Interaction Studies
- The compound exhibits a unique molecular structure that includes intramolecular and intermolecular hydrogen bonds, contributing to its stability and reactivity. Such structural characteristics are essential for understanding the compound's potential interactions with biological targets and for the design of new molecules with desired properties (Gelbrich, Haddow, & Griesser, 2011).
Antitumor Activity
- Tetrahydroquinoline derivatives bearing the sulfonamide moiety have shown promising in vitro antitumor activity. These compounds have been found to be more potent and efficacious than Doxorubicin in some cases, highlighting their potential as new antitumor agents (Alqasoumi et al., 2010).
Carbonic Anhydrases Inhibition
- Novel series of benzenesulfonamides have been designed to improve selectivity towards druggable isoforms of human carbonic anhydrases (hCAs). These studies provide insights into the molecular interactions between hCAs and sulfonamide-based inhibitors, offering a pathway for developing selective inhibitors for therapeutic applications (Bruno et al., 2017).
Agonistic Activity on Human Beta3 Adrenergic Receptor
- Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been explored for their agonistic activity on the human beta3 adrenergic receptor. Such studies contribute to the development of potential therapeutic agents targeting metabolic diseases (Parmee et al., 2000).
Catalysis in Organic Synthesis
- Sulfonamide-containing compounds have been utilized as catalysts in organic synthesis, such as in the transfer hydrogenation of acetophenone derivatives. These findings indicate the potential of these compounds in facilitating chemical transformations with relevance to pharmaceutical synthesis and material science (Dayan et al., 2013).
Anticancer Agents Synthesis
- The synthesis and evaluation of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents have been reported, demonstrating the versatility of the tetrahydroisoquinoline scaffold in the design of potential anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
特性
IUPAC Name |
4-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-3-14-23-15-4-5-19-16-18(8-11-21(19)23)12-13-22-26(24,25)20-9-6-17(2)7-10-20/h6-11,16,22H,3-5,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSPMHBMSJIBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2354531.png)
![N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354533.png)

![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2354535.png)

![4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2354538.png)


![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]-N-[(E)-(4-ethylphenyl)methylidene]methanamine](/img/structure/B2354543.png)

![1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2354546.png)



